Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route is the reaction of p-tolylhydrazine with methyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It can be used in the development of new therapeutic agents targeting various diseases.
Medicine: In the medical field, this compound is being investigated for its potential use in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 3-p-tolyl-1H-pyrazole-5-carboxylate: This compound is structurally similar but lacks the methyl group at the 3-position.
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different alkyl substituents.
Uniqueness: Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate stands out due to its specific structural features and reactivity, which make it suitable for a wide range of applications. Its unique combination of functional groups and molecular structure allows for diverse chemical transformations and biological activities.
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Properties
IUPAC Name |
methyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-11(7-5-9)15-12(13(16)17-3)8-10(2)14-15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWZKJPQTOZZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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